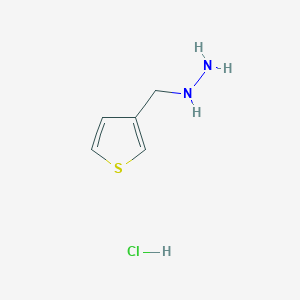![molecular formula C12H17ClFN3O B1379655 2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1605772-63-1](/img/structure/B1379655.png)
2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride
Overview
Description
“2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 1605772-63-1. It has a molecular weight of 273.74 .
Synthesis Analysis
The synthesis of such compounds often involves metal-catalyzed reactions . Transition metals like iron, nickel, ruthenium, and others play a crucial role as catalysts in the synthesis of these compounds . Key structural motifs included in these drugs can be synthesized in a variety of effective ways using metal-catalyzed steps .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C12H16FN3O.ClH/c13-10-3-1-2-4-11(10)15-5-7-16(8-6-15)12(17)9-14;/h1-4H,5-9,14H2;1H . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 273.74 .Scientific Research Applications
Synthesis and Chemical Properties
- Flunarizine, a drug in the calcium channel blockers class, is synthesized using 2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride as a key intermediate. This compound has been shown to improve cerebral blood circulation and exhibit antihistamine activity (Shakhmaev, Sunagatullina, & Zorin, 2016).
- The molecule is also involved in the synthesis of luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, which have potential applications in fluorescence and pH probes (Gan, Chen, Chang, & Tian, 2003).
Biological Activities
- It's used in the synthesis of compounds with antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities. These compounds are derivatives of 1,2,4-triazole and show promising biological potentials (Mermer et al., 2018).
- A study on piperid-4-ylethane derivatives, including a compound related to 2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride, identified potential class III antiarrhythmic drugs (Glushkov et al., 2011).
- The compound has been used in the synthesis of quinazoline derivatives, which showed antifungal activity against Aspergillus flavus and antibacterial activity against Pseudomonas (Kale & Durgade, 2017).
- A research focusing on piperazine-based tertiary amino alcohols and their dihydrochlorides, derivatives of this compound, studied their antitumor activities and effects on tumor DNA methylation in vitro (Hakobyan et al., 2020).
Synthesis and Pharmacological Evaluation
- The compound has been utilized in the chiral synthesis of potential antipsychotic drugs and bronchodilators, highlighting its role in developing enantiomerically pure drugs (Ramachandran, Gong, & Brown, 1995).
- It also plays a role in the synthesis of novel derivatives for the treatment of CVS disorders, exemplified by a study on an anti-ischemic and anti-hypertensive agent (Dwivedi, Saxena, Saxena, & Singh, 2003).
Antimycobacterial Activity
- Novel derivatives containing this compound have been synthesized and tested for antimycobacterial activity. They showed promise against various strains of Mycobacterium tuberculosis (Goněc et al., 2017).
Other Applications
- The compound is also involved in the preparation of various derivatives for antibacterial and anthelmintic activities, as seen in the synthesis and evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
- New Mannich bases with piperazines, including derivatives of this compound, have been synthesized and evaluated for their bioactivities, including cytotoxic, anticancer, and carbonic anhydrase inhibitory effects (Gul et al., 2019).
Safety And Hazards
Future Directions
The development of novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function is a significant area of study . The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry . This compound, with its unique structure, could potentially contribute to this field of research.
properties
IUPAC Name |
2-amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O.ClH/c13-10-3-1-2-4-11(10)15-5-7-16(8-6-15)12(17)9-14;/h1-4H,5-9,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAWAYOMAGSNEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1379573.png)
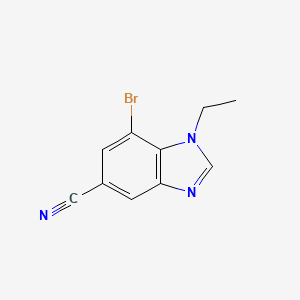
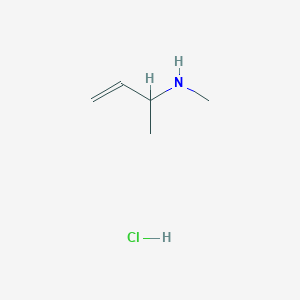
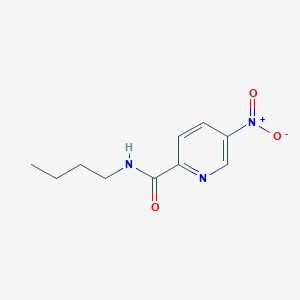
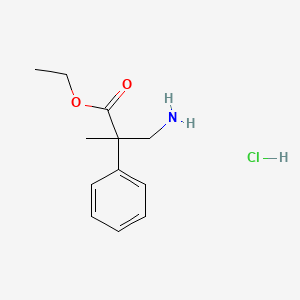
![Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B1379582.png)
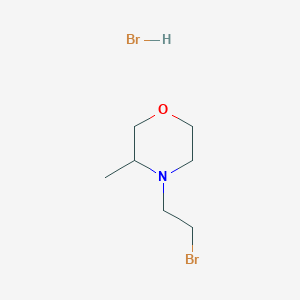
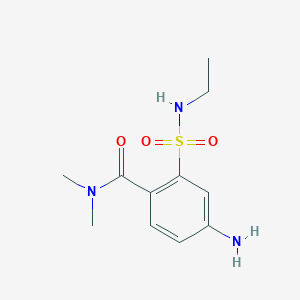



![Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride](/img/structure/B1379592.png)
![[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol](/img/structure/B1379593.png)
